N-cyclopropyl-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide
Description
N-cyclopropyl-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-4-carboxamide derivative characterized by three key structural motifs:
- A cyclopropyl group at the N1 position.
- A phenyl ring at the C1 position.
- A pyrimidin-2-ylthio methyl substituent at the C5 position.
This compound belongs to the broader class of 1,2,3-triazole-4-carboxamides, which are recognized for their diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties .
Properties
IUPAC Name |
N-cyclopropyl-1-phenyl-5-(pyrimidin-2-ylsulfanylmethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6OS/c24-16(20-12-7-8-12)15-14(11-25-17-18-9-4-10-19-17)23(22-21-15)13-5-2-1-3-6-13/h1-6,9-10,12H,7-8,11H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERCDXXYRRNNER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)CSC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopropyl-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which have garnered attention for their diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on available research.
Synthesis
The synthesis of this compound typically involves the reaction of cyclopropyl and phenyl moieties with triazole and pyrimidine derivatives. The process may utilize various coupling agents and conditions to achieve high yields and purity.
Anticancer Activity
Research has shown that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer properties. For instance:
- Thymidylate Synthase Inhibition : Studies indicate that related triazole compounds can inhibit thymidylate synthase (TS), an important enzyme in DNA synthesis. Compounds in the same class demonstrated IC50 values ranging from 1.95 to 4.24 μM against TS, outperforming standard drugs like Pemetrexed with an IC50 of 7.26 μM .
| Compound | IC50 (μM) | Reference Drug | Reference Drug IC50 (μM) |
|---|---|---|---|
| Compound A | 1.95 | Pemetrexed | 7.26 |
| Compound B | 2.18 | Pemetrexed | 7.26 |
Antimicrobial Activity
The antimicrobial potential of this compound has also been evaluated:
- Inhibition of Pathogens : Related studies have shown that triazole derivatives exhibit good inhibition against Escherichia coli and Staphylococcus aureus. Some derivatives demonstrated minimum inhibitory concentrations (MICs) that suggest effective antibacterial activity .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- Pyrimidine and Triazole Linkage : The presence of the pyrimidinylthio group enhances the compound's ability to interact with biological targets, potentially increasing its efficacy as an anticancer or antimicrobial agent.
Case Studies
Several studies have investigated similar compounds with promising results:
- Antiproliferative Effects : A study reported that triazole derivatives showed significant antiproliferative activity against various cancer cell lines, including MCF-7 and HCT116 .
- Computational Studies : Molecular docking studies have provided insights into the binding affinities of these compounds to their targets, supporting experimental findings regarding their biological activities .
Comparison with Similar Compounds
Structural Comparison
The table below compares the substituents and biological activities of N-cyclopropyl-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide with key analogs:
Key Structural Insights :
- The cyclopropyl group may enhance metabolic stability by resisting oxidative degradation compared to bulkier aryl groups (e.g., 4-chlorophenyl) .
- Unlike analogs with trifluoromethyl or ethyl groups at C5, the pyrimidinylthio substituent may confer selectivity toward enzymes requiring sulfur-mediated interactions (e.g., proteasomes or kinases) .
Pharmacological Comparison
- Anticancer Activity: The 4-chlorophenyl-trifluoromethyl analog () exhibited 68.09% growth inhibition (GP) against NCI-H522 lung cancer cells, outperforming ethyl- and methyl-substituted derivatives (GP = 70.01–86.18%) . The target compound’s pyrimidinylthio group may improve DNA intercalation or kinase inhibition, but experimental validation is needed. Triazole-4-carboxamides with podophyllotoxin or quinolinyl groups demonstrated DNA topoisomerase-IIα and tubulin polymerization inhibition, respectively , suggesting the target compound’s activity could depend on its substituent-mediated target specificity.
- Antimicrobial Activity: The 5-amino-1-(carbamoylmethyl)-triazole-4-carboxamide scaffold () disrupted bacterial SOS responses by targeting proteasomes . The target compound’s pyrimidinylthio group may enhance penetration into Gram-negative bacteria, but this remains speculative.
Enzyme Inhibition :
Q & A
Q. What are the key considerations for optimizing the synthesis of N-cyclopropyl-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide?
The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by functionalization of the pyrimidinylthioether moiety. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency due to improved solubility of intermediates .
- Catalyst optimization : Copper(I) iodide (0.1–1.0 eq.) is commonly used, but excess catalyst may lead to side reactions .
- Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and byproduct formation .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is recommended for isolating the final product .
Q. How should researchers validate the structural integrity of this compound?
A combination of spectroscopic and analytical methods is essential:
- NMR spectroscopy : H and C NMR confirm regioselectivity of the triazole ring and substitution patterns (e.g., cyclopropyl and pyrimidinyl groups) .
- HRMS : Exact mass analysis verifies molecular formula (e.g., calculated vs. observed m/z for CHNOS) .
- HPLC : Purity >95% is achievable using reversed-phase C18 columns (acetonitrile/water mobile phase) .
Q. What preliminary biological screening methods are appropriate for this compound?
Initial assays should focus on:
- Cytotoxicity : MTT assays against cancer cell lines (e.g., renal RXF 393 or CNS SNB-75) to assess antiproliferative activity .
- Enzyme inhibition : Kinase inhibition profiling (e.g., B-Raf kinase) using fluorescence-based assays .
- Solubility testing : Use of DMSO stock solutions with concentrations ≤10 mM to avoid precipitation in cellular assays .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?
Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemical uncertainties:
- Data collection : Use a high-resolution diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : SHELXL-2018 refines anisotropic displacement parameters, with R < 5% indicating high accuracy .
- Software integration : WinGX and ORTEP visualize thermal ellipsoids and hydrogen-bonding networks (e.g., pyrimidine-thioether interactions) .
Q. How to address contradictory bioactivity data across different assay systems?
Contradictions may arise from assay-specific conditions or off-target effects:
- Dose-response validation : Repeat assays with 10-point dilution series (1 nM–100 μM) to confirm IC consistency .
- Off-target screening : Use proteome-wide affinity chromatography (e.g., KinomeScan) to identify unintended targets .
- Metabolic stability : Assess liver microsomal degradation (e.g., human CYP3A4) to rule out pharmacokinetic interference .
Q. What computational strategies predict binding interactions with biological targets?
- Molecular docking : AutoDock Vina or Glide predicts binding poses in the Wnt/β-catenin pathway (PDB ID: 3D87) .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
- Free energy calculations : MM-PBSA quantifies binding affinities (ΔG < -8 kcal/mol suggests strong binding) .
Methodological Challenges
Q. How to optimize regioselectivity in triazole synthesis?
Regioselectivity (1,4- vs. 1,5-triazole) is influenced by:
- Catalyst additives : Sodium ascorbate favors 1,4-regioselectivity in CuAAC .
- Alkyne substitution : Electron-withdrawing groups on alkynes shift selectivity toward 1,4-products .
- Reaction monitoring : In situ FT-IR tracks azide consumption to minimize overfunctionalization .
Q. How to mitigate decomposition during storage?
- Lyophilization : Store as a lyophilized powder at -80°C under argon to prevent hydrolysis of the carboxamide group .
- Light sensitivity : Amber vials reduce photodegradation of the pyrimidinylthioether moiety .
Data Interpretation and Reporting
Q. How to report conflicting NMR signals in aromatic regions?
- 2D NMR : COSY and HSQC resolve overlapping peaks (e.g., phenyl vs. pyrimidinyl protons) .
- Solvent effects : Record spectra in DMSO-d to enhance signal separation for polar groups .
Q. What statistical methods validate biological reproducibility?
- ANOVA : Compare triplicate data across independent experiments (p < 0.05) .
- Grubbs’ test : Identify outliers in dose-response datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
